4-{[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid
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Overview
Description
4-{[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazole ring, a dimethylphenyl group, and an oxobutanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Oxobutanoic Acid Moiety: The oxobutanoic acid moiety can be synthesized through a series of oxidation and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to cellular damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or benzothiazole.
Phenyl Derivatives: Compounds with similar phenyl groups, such as toluene or xylene.
Oxobutanoic Acid Derivatives: Compounds with similar oxobutanoic acid moieties, such as acetoacetic acid or levulinic acid.
Uniqueness
4-{[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is unique due to its combination of structural features, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups and rings sets it apart from other compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C17H20N2O5S2 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-[[3-(3,5-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H20N2O5S2/c1-10-5-11(2)7-12(6-10)19-13-8-26(23,24)9-14(13)25-17(19)18-15(20)3-4-16(21)22/h5-7,13-14H,3-4,8-9H2,1-2H3,(H,21,22) |
InChI Key |
SNKVUXSWSCACJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCC(=O)O)C |
Origin of Product |
United States |
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